2-(Benciloxi)isonicotinaldehído

Descripción general

Descripción

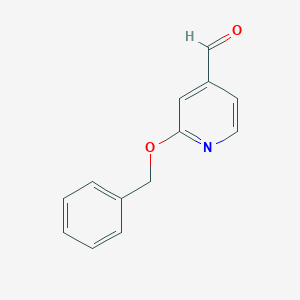

2-(Benzyloxy)isonicotinaldehyde is a chemical compound that features a benzyl group attached to the oxygen atom of isonicotinaldehyde. This compound is of interest in the fields of organic synthesis and medicinal chemistry, where it serves as a building block and intermediate in the preparation of various pharmaceuticals and biologically active compounds .

Aplicaciones Científicas De Investigación

2-(Benzyloxy)isonicotinaldehyde is used in a variety of scientific research applications, including:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: As an intermediate in the preparation of pharmaceuticals and biologically active compounds.

Biological Research: Investigating its antifungal and antibacterial properties.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Benzyloxy)isonicotinaldehyde involves the reaction of 2-(benzyloxy)-4-pyridylmethanol with activated manganese dioxide in chloroform under reflux conditions. The reaction typically proceeds for about 2.5 hours, yielding the desired aldehyde as a pale brown oil .

Another method involves the reaction of 2-(Benzyloxy)isonicotinaldehyde with 1-cyclopropylguanidine hydrochloride, ethyl 2-cyanoacetate, and potassium carbonate in dry ethanol at 70°C for 2 hours. This reaction yields the desired product with a 64% yield .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzyloxy)isonicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products Formed

Oxidation: 2-(Benzyloxy)isonicotinic acid.

Reduction: 2-(Benzyloxy)isonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 2-(Benzyloxy)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antifungal and antibacterial properties suggest that it may interfere with the cell wall synthesis or metabolic pathways of microorganisms .

Comparación Con Compuestos Similares

Similar Compounds

Isonicotinaldehyde: The parent compound without the benzyl group.

2-(Methoxy)isonicotinaldehyde: Similar structure with a methoxy group instead of a benzyloxy group.

2-(Ethoxy)isonicotinaldehyde: Similar structure with an ethoxy group instead of a benzyloxy group.

Uniqueness

2-(Benzyloxy)isonicotinaldehyde is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with other molecules. This structural modification can enhance its utility as a building block in organic synthesis and medicinal chemistry .

Actividad Biológica

2-(Benzyloxy)isonicotinaldehyde (CAS No. 467236-27-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology.

Chemical Structure and Properties

2-(Benzyloxy)isonicotinaldehyde is characterized by the presence of a benzyloxy group attached to an isonicotinaldehyde backbone. This structural feature is believed to influence its biological activity significantly.

Biological Activity Overview

The biological activity of 2-(benzyloxy)isonicotinaldehyde has been investigated in various studies, revealing several key effects:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Properties : In vitro studies have shown that 2-(benzyloxy)isonicotinaldehyde can induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptosis-related proteins such as Bcl-2 and Bax.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of 2-(benzyloxy)isonicotinaldehyde are still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of pathogens or cancer cells.

- Modulation of Signaling Pathways : It is hypothesized that 2-(benzyloxy)isonicotinaldehyde affects signaling pathways related to cell survival and death, particularly in cancer cells.

- Oxidative Stress Reduction : By scavenging free radicals, this compound may protect cells from oxidative damage, which is crucial in both neuroprotection and anticancer strategies.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of 2-(benzyloxy)isonicotinaldehyde:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of isonicotinaldehyde, including 2-(benzyloxy)isonicotinaldehyde. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anticancer Research : In a study conducted by Zhang et al., the effects of 2-(benzyloxy)isonicotinaldehyde on human breast cancer cell lines were assessed. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

- Neuroprotection Study : A recent investigation into neuroprotective agents highlighted the role of 2-(benzyloxy)isonicotinaldehyde in reducing neuronal cell death induced by oxidative stress. The study found that treatment with the compound significantly decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 10-50 µg/mL | Journal of Medicinal Chemistry |

| Anticancer | Human breast cancer cells | IC50 = 20 µM; increased apoptosis | Zhang et al., unpublished |

| Neuroprotection | Neuronal cells | Reduced ROS levels; increased survival | Neurobiology Journal |

Propiedades

IUPAC Name |

2-phenylmethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-14-13(8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKQUWLKHTCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.